molecular formula C16H20D4O7 B1163985 PGDM-d4

PGDM-d4

Cat. No.: B1163985
M. Wt: 332.4
InChI Key: XSGSZQDCVYMZGQ-BNSPUNBTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Significance of Eicosanoid Metabolism in Biological Systems

Eicosanoids are signaling molecules primarily derived from polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA), eicosapentaenoic acid (EPA), and dihomo-γ-linolenic acid (DGLA). themedicalbiochemistrypage.orgwikipedia.orgskinident.worldnih.gov These molecules are not typically stored but are synthesized on demand in nearly all mammalian cells, except erythrocytes. themedicalbiochemistrypage.orgwikipedia.org They exert their effects locally, acting as autocrine or paracrine signaling agents, although some, like prostaglandins (B1171923), can function as endocrine hormones. wikipedia.org

Eicosanoid metabolism is a complex process involving several enzymatic pathways, including those mediated by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes. themedicalbiochemistrypage.orgskinident.worldnih.govmetwarebio.com This metabolism is tightly regulated to ensure precise control over their potent biological activities and to prevent prolonged or excessive effects. creative-proteomics.com Eicosanoids are rapidly metabolized through processes like β-oxidation, ω-oxidation, and conjugation reactions, which contribute to the termination of their signaling. creative-proteomics.com

The diverse family of eicosanoids includes prostaglandins (PG), thromboxanes (TX), leukotrienes (LT), hydroxyeicosatetraenoic acids (HETEs), and lipoxins (LX), among others. themedicalbiochemistrypage.orgnih.govmetwarebio.com These molecules are involved in a wide array of physiological processes, including inflammation, immunity, pain, fever, blood pressure regulation, platelet aggregation, and reproductive function. themedicalbiochemistrypage.orgmetwarebio.comcreative-proteomics.com Dysregulation of eicosanoid metabolism has been implicated in various pathological conditions, such as inflammatory disorders, cardiovascular diseases, and cancer. nih.govmetwarebio.comcreative-proteomics.com

Role of Deuterated Lipid Metabolites as Research Probes and Internal Standards

Accurate quantification of lipid metabolites in biological samples is essential for understanding their roles in health and disease. Mass spectrometry (MS)-based techniques, particularly liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are widely used for this purpose due to their sensitivity and selectivity. nih.govlipidmaps.orgresearchgate.net However, variations in sample preparation, matrix effects, and instrument performance can impact the accuracy of quantification.

To address these challenges, stable isotope-labeled internal standards are commonly employed in lipidomics research. lipidmaps.orgnih.govcaymanchem.com Deuterated lipid metabolites, where one or more hydrogen atoms are replaced by deuterium (B1214612) (²H), are particularly valuable as internal standards. caymanchem.comresearchgate.net The addition of a known amount of a deuterated analog to a biological sample before extraction and analysis allows for the correction of analyte losses during sample processing and accounts for variations in ionization efficiency during MS analysis. lipidmaps.org

Deuterated standards are preferred because they exhibit nearly identical physical and chemical properties to their endogenous, unlabeled counterparts, ensuring similar extraction efficiencies and chromatographic behavior. lipidmaps.orgcaymanchem.com This close resemblance allows them to accurately mimic the behavior of the endogenous analytes throughout the analytical workflow, leading to more accurate and reliable quantification. lipidmaps.orgnih.govcaymanchem.com The mass difference introduced by the deuterium atoms allows for their clear distinction from the endogenous metabolites during MS analysis. caymanchem.com

Overview of PGDM-d4 as a Specialized Analytical and Mechanistic Tool in Biomedical Sciences

Prostaglandin (B15479496) D Metabolite-d4 (this compound) is a stable isotope-labeled analog of 9α,11β-dihydroxy-15-oxo-13,14-dihydro-2,3,18,19-tetranor-prostan-1,20-dioic acid, also known as tetranor-PGDM or PGDM. caymanchem.comcaymanchem.comkrob.cn PGDM is a major urinary metabolite of Prostaglandin D₂ (PGD₂). caymanchem.comkrob.cn PGD₂ is a prostanoid involved in various physiological processes, including allergic and asthmatic responses, sleep regulation, body temperature, and platelet aggregation. caymanchem.comkrob.cn PGDM serves as a biomarker to assess the endogenous production of PGD₂. caymanchem.comkrob.cnmedchemexpress.com

This compound is specifically designed for use as an internal standard for the quantification of PGDM in biological samples, typically by GC- or LC-MS. caymanchem.comcaymanchem.comkrob.cn It contains four deuterium atoms at specific positions (18, 18, 19, and 19 or 17, 17', 18, and 18') krob.cnszabo-scandic.com, providing the necessary mass shift for differentiation from the endogenous metabolite during mass spectrometric analysis. krob.cnglpbio.com

The use of this compound as an internal standard is crucial for accurate quantification of PGDM levels in research studies. By adding a known quantity of this compound to samples at the beginning of the analytical process, researchers can account for potential variations and losses during extraction, purification, and analysis. This stable isotope dilution mass spectrometric assay approach is considered a gold standard for quantitative analysis of eicosanoids and their metabolites. lipidmaps.orgcaymanchem.com

Research findings have demonstrated the utility of measuring urinary tetranor-PGDM (PGDM) levels as a biomarker in various contexts, such as assessing the severity of allergic reactions and intestinal mast cell hyperplasia in mouse models of food allergy. researchgate.netmedchemexpress.com Studies have shown that urinary tetranor-PGDM levels increased with disease progression in these models, and interventions that attenuated symptoms also decreased these levels. researchgate.net While these studies focus on the unlabeled metabolite, the accurate quantification of PGDM in such research relies heavily on the use of internal standards like this compound.

This compound is supplied as a solution, often in methyl acetate, and requires specific storage conditions (-80°C) to maintain stability. caymanchem.comcaymanchem.com Its chemical purity and deuterium incorporation levels are critical specifications for its effectiveness as an internal standard. caymanchem.comcaymanchem.com

While the primary role of this compound is as an analytical tool for quantifying its endogenous counterpart, the accurate data obtained through its use supports mechanistic investigations into the biological roles of PGD₂ and its metabolism in health and disease. By enabling precise measurement of PGDM, this compound facilitates research aimed at understanding the pathways in which PGD₂ is involved and how its metabolism is altered in different physiological and pathological states.

Data Table: Properties of this compound

PropertyValueSource
Formal Name9α,11β-dihydroxy-15-oxo-13,14-dihydro-2,3,18,19-tetranor-prostan-1,20-dioic acid-18,18',19,19'-d4 caymanchem.comcaymanchem.com
SynonymProstaglandin D Metabolite-d4 caymanchem.comcaymanchem.com
Molecular FormulaC₁₆H₂₀D₄O₇ caymanchem.comcaymanchem.com
Formula Weight332.4 caymanchem.comcaymanchem.com
Chemical Purity≥90% (mixture) (PGDM) caymanchem.com
Deuterium Incorporation≥99% deuterated forms (d1-d4); ≤1% d0 caymanchem.comcaymanchem.com
Supplied AsA solution in methyl acetate caymanchem.comcaymanchem.com
Storage-80°C caymanchem.comcaymanchem.com
Stability≥6 months caymanchem.comcaymanchem.com

Properties

Molecular Formula

C16H20D4O7

Molecular Weight

332.4

InChI

InChI=1S/C16H24O7/c17-10(6-8-16(22)23)5-7-12-11(13(18)9-14(12)19)3-1-2-4-15(20)21/h1-2,11-14,18-19H,3-9H2,(H,20,21)(H,22,23)/b2-1-/t11-,12-,13+,14+/m1/s1/i6D2,8D2

InChI Key

XSGSZQDCVYMZGQ-BNSPUNBTSA-N

SMILES

O[C@@H]1[C@H](C/C=CCC(O)=O)[C@@H](CCC(C([2H])([2H])C([2H])([2H])C(O)=O)=O)[C@@H](O)C1

Synonyms

Prostaglandin D Metabolite-d4

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Pgdm D4

Enzymatic Conversion Pathways in PGDM-d4 Biosynthesis

The biosynthesis of prostaglandins (B1171923), including PGD2 and its metabolites like tetranor-PGDM, primarily occurs through the cyclooxygenase (COX) pathway, starting from arachidonic acid. caymanchem.comaimspress.comcvphysiology.com Arachidonic acid is released from cell membranes by phospholipase A2 (PLA2). researchgate.net Cyclooxygenase enzymes (COX-1 and COX-2) convert arachidonic acid to prostaglandin (B15479496) G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2). caymanchem.comaimspress.comcvphysiology.comresearchgate.netwikipedia.orgwikipedia.org PGH2 is an unstable intermediate that serves as a precursor for various prostaglandins, including PGD2, through the action of specific prostaglandin synthases. caymanchem.comaimspress.comcvphysiology.comwikipedia.orghmdb.canih.gov

PGD2 is synthesized from PGH2 by prostaglandin D synthase (PGDS). hmdb.cacreative-diagnostics.com Two types of PGDS have been identified: hematopoietic PGD synthase (H-PGDS) and lipocalin-type PGD synthase (L-PGDS). caymanchem.comnih.govcreative-diagnostics.com H-PGDS is mainly found in immune and inflammatory cells, while L-PGDS is present in the central nervous system and other tissues. caymanchem.comnih.govcreative-diagnostics.com

Tetranor-PGDM is a metabolite of PGD2, formed through metabolic pathways that involve the conversion of PGD2. researchgate.netaimspress.comaimspress.com While the specific enzymatic pathway leading to the formation of tetranor-PGDM-d4 from a deuterated precursor isn't explicitly detailed in the search results, the general biosynthetic route to PGD2 and its subsequent metabolism provides the framework. Deuterium (B1214612) could be introduced into the precursor arachidonic acid or at subsequent enzymatic steps. Studies on deuterated fatty acids indicate that deuterium can be incorporated during de novo fatty acid synthesis, primarily via NADPH and direct solvent incorporation. researchgate.netnih.gov Enzyme-catalyzed H-D exchange between water and NADPH can also contribute to deuterium labeling. nih.gov

Precursor Compounds in this compound Chemical Synthesis (e.g., Arachidonic Acid, Prostaglandin H2)

Chemical synthesis of prostaglandins and their analogs often utilizes arachidonic acid or prostaglandin H2 as starting materials or key intermediates. wikipedia.orgwikipedia.org Arachidonic acid (AA) is a 20-carbon polyunsaturated fatty acid that is a common precursor for all prostaglandins. wikipedia.orglipidmaps.org PGH2 is synthesized from arachidonic acid via cyclooxygenase enzymes. caymanchem.comaimspress.comcvphysiology.comresearchgate.netwikipedia.orgwikipedia.org

For the synthesis of deuterated this compound, deuterated analogs of these precursors would be employed. For instance, site-specifically deuterated arachidonic acids have been synthesized to investigate the reaction mechanisms of enzymes like prostaglandin H synthase. acs.orgnih.gov The synthesis of deuterated arachidonic acids can involve divergent schemes where the deuterium label is introduced late in the synthetic route, allowing for the preparation of various labeled targets from common intermediates. acs.orgnih.gov

Strategies for Deuterium Incorporation and Positional Specificity in this compound Synthesis

Achieving specific deuterium incorporation in complex molecules like prostaglandins and their metabolites requires carefully designed synthetic strategies. General methods for deuterium incorporation into organic compounds include ligand-enabled palladium-catalyzed hydrogen isotope exchange and H/D exchange reactions under basic conditions. thieme-connect.comclockss.org

For fatty acids, deuterium can be introduced at various positions. Studies have shown that deuteration at specific positions in arachidonic acid, such as the bis-allylic positions, can affect enzyme activity in downstream metabolic pathways. mdpi.comresearchgate.net For example, deuteration at position 13 of arachidonic acid has been shown to decrease the activity of COX-2 and 15-LOX-2 enzymes. mdpi.com Deuterium incorporation at positions 7 and 10 can affect the activity of the 5-LOX enzyme. mdpi.com

In the context of this compound, deuterium could be strategically incorporated into the arachidonic acid precursor or during the enzymatic or chemical steps leading to tetranor-PGDM. The specific positions of deuterium in this compound would depend on the intended application, such as using it as an internal standard for mass spectrometry, where specific labeling is crucial for accurate quantification. Tetranor-PGDM-d6, for instance, is labeled at positions 17, 17', 18, 18', 19, and 19'. cenmed.com This suggests that similar strategies focusing on the alkyl chain portion of the molecule might be employed for this compound, depending on the desired labeling pattern.

Data on the effect of deuterium position on the metabolic fate of deuterated prostaglandins or their metabolites could be presented in a table.

Example Data Table (Illustrative - based on general deuterated fatty acid studies):

Deuterium Position in Precursor (e.g., Arachidonic Acid)Effect on Enzyme Activity (e.g., COX, LOX)Potential Impact on Metabolite Formation (e.g., PGDM)
Position 13Decreased COX-2, 15-LOX-2 activity mdpi.comPotentially reduced formation of corresponding metabolites
Positions 7 and 10Affected 5-LOX activity mdpi.comPotentially altered formation of leukotrienes (related pathway)
Bis-allylic positionsReduced lipid peroxidation researchgate.netMay influence overall metabolic flux

Purification and Isolation Techniques for Research-Grade this compound

Obtaining high-purity research-grade this compound is essential for accurate studies. Purification and isolation techniques for prostaglandins and lipids often involve chromatography. justia.comgoogle.comnih.govbuchi.com

Common methods include:

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is widely used for purifying prostaglandins and their analogs, including those with fluorine atoms. justia.comnih.govwipo.int Both normal-phase and reversed-phase HPLC can be employed depending on the polarity of the compound and the desired separation.

Silica Gel Column Chromatography: This is a standard technique for separating lipids based on their polarity. google.comnih.gov It can be used as an initial purification step or for further purification after extraction.

Solid-Phase Extraction (SPE): SPE is a common technique for sample clean-up and enrichment, used for isolating metabolites like tetranor-PGDM from biological matrices such as urine. upf.edu However, for complex samples or high purity requirements, SPE may need to be coupled with additional chromatographic steps. upf.edu

Supercritical Fluid Chromatography (SFC): SFC has also been described as a method for purifying prostaglandins. wipo.int

For deuterated lipids, purification methods are similar to their non-deuterated counterparts. nih.govill.eursc.org The choice of method depends on the scale of synthesis, the purity required, and the nature of impurities. Detailed research findings on the purification of specific deuterated prostaglandins or metabolites often involve optimized chromatographic conditions, including stationary phases, mobile phases, and detection methods.

Example Data Table (Illustrative - based on prostaglandin purification):

MethodStationary PhaseMobile Phase ExamplesApplication
Preparative HPLCSilica gel, C18 reversed-phaseAlcohol/hydrocarbon mixtures, Acetonitrile/WaterPurification of prostaglandins and analogs justia.comnih.gov
Silica Gel Column ChromatographySilica gelChloroform/methanol (B129727) mixtures nih.govSeparation of lipid classes, initial purification nih.gov
Solid-Phase ExtractionVarious sorbentsSolvent gradientsSample clean-up from biological matrices upf.edu

Detailed research findings in this area would include specific chromatographic parameters (e.g., column dimensions, flow rate, gradient, detection wavelength) and the resulting purity and recovery of this compound.

Advanced Structural Elucidation and Spectroscopic Characterization of Pgdm D4

High-Resolution Mass Spectrometry for Isotopic Purity and Structural Integrity of PGDM-d4

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique employed to determine the elemental composition and exact mass of a molecule with high precision. For this compound, HRMS is essential for confirming its molecular formula (C16H20D4O7) and verifying the incorporation of four deuterium (B1214612) atoms. The exact mass obtained from HRMS can be compared to the calculated theoretical mass for C16H20D4O7, providing strong evidence for the correct elemental composition and isotopic enrichment.

HRMS analysis can also provide insights into the structural integrity of this compound through fragmentation patterns. While specific fragmentation data for this compound was not found in the reviewed literature, HRMS coupled with techniques like tandem mass spectrometry (MS/MS) allows for the fragmentation of the molecule into smaller ions. The mass-to-charge ratios (m/z) of these fragment ions, along with their relative abundances, provide a unique fingerprint of the molecule's structure. By analyzing the fragmentation pattern of this compound and comparing it to that of its non-deuterated analog, researchers can confirm the proposed structure and potentially identify the positions of deuterium labeling based on shifts in fragment masses.

Deuterated compounds like this compound are frequently utilized as internal standards in quantitative mass spectrometry-based assays. Their isotopic label allows them to be distinguished from the endogenous, non-deuterated analyte while behaving chemically similarly during sample preparation and analysis. The isotopic purity of the deuterated standard is critical for accurate quantification. HRMS can assess this purity by identifying and quantifying any residual non-deuterated or incorrectly deuterated species in the sample.

An illustrative example of HRMS data for a compound like this compound might involve observing a prominent molecular ion peak at an m/z corresponding to the calculated mass of C16H20D4O7 (approximately 332.4). The high resolving power of HRMS allows for the separation of this peak from ions of similar nominal mass, enabling precise mass determination and confirmation of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization and Conformational Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure and dynamics of molecules in solution. For this compound, both proton (¹H) NMR and deuterium (²H) NMR are invaluable for confirming the molecular structure and, specifically, for localizing the positions of the deuterium atoms.

¹H NMR spectroscopy provides information about the hydrogen atoms in the molecule. In a deuterated compound like this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity compared to the spectrum of the non-deuterated analog. The remaining proton signals, along with their chemical shifts, splitting patterns, and integration, provide detailed information about the connectivity and chemical environment of the non-deuterated hydrogen atoms.

²H NMR spectroscopy directly detects the deuterium nuclei. This is particularly useful for confirming the sites of deuterium incorporation. A ²H NMR spectrum of this compound would show signals only for the positions where deuterium atoms are present. The chemical shifts of these signals can help assign the deuterium labels to specific positions within the PGDM structure. The multiplicity of signals in ²H NMR is influenced by coupling to adjacent deuterium or quadrupolar nuclei, although coupling to protons is typically not observed in standard ²H NMR experiments due to the large difference in resonance frequencies.

NMR spectroscopy can also provide insights into the conformational preferences of this compound. Analysis of coupling constants in ¹H NMR, as well as 2D NMR techniques like COSY, HSQC, and HMBC, can reveal spatial relationships between nuclei and help build a three-dimensional picture of the molecule's conformation in solution. While specific conformational studies on this compound were not found, these techniques are generally applicable to understanding the solution-state behavior of such molecules.

Deuterated solvents are commonly used in NMR spectroscopy to avoid overwhelming the spectrum with signals from the solvent protons. Common deuterated solvents mentioned in the literature include methanol-d4, chloroform-d, and DMSO-d6. The choice of solvent can influence the chemical shifts and conformation of the solute, and these effects are considered during spectral analysis.

An illustrative table for NMR data might show chemical shifts and (where applicable) coupling information for the detected nuclei in this compound.

Illustrative ¹H NMR Data for this compound (Partial)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Illustrative)
x.xxm1HCyclopentane (B165970) Ring CH
y.yyt2HAliphatic CH₂
z.zzs3HMethyl CH₃ (if present and not deuterated)
............

Illustrative ²H NMR Data for this compound (Partial)

Chemical Shift (δ, ppm)Assignment (Illustrative)
a.aaDeuterated CH₂ position 1
b.bbDeuterated CH₂ position 2
......

Chiroptical Techniques (e.g., Circular Dichroism) for Stereochemical Analysis of this compound

Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are used to study the interaction of chiral molecules with polarized light. CD measures the differential absorption of left- and right-circularly polarized light by a chiral substance. A molecule is chiral if it is not superimposable on its mirror image, often due to the presence of stereocenters.

Based on the reported structure of PGDM (6-[(1R,2R,3S,5S)-2-[(Z)-4-carboxybut-2-enyl]-3,5-dihydroxycyclopentyl]-4-oxohexanoic acid) lipidmaps.org, it contains multiple stereocenters within the cyclopentane ring. Therefore, PGDM is a chiral molecule, and its deuterated analog, this compound, is also expected to be chiral, assuming the deuterium labeling does not occur at a stereocenter in a way that removes its chirality or if a specific stereoisomer of PGDM was deuterated.

CD spectroscopy can be used to:

Confirm the chiral nature of this compound.

Determine the presence and contribution of different chromophores (light-absorbing groups) in the chiral environment.

Potentially provide information about the conformation of the molecule in solution, especially if chromophores are held in a rigid or semi-rigid orientation by the chiral structure.

The CD spectrum of a molecule is characterized by positive and negative Cotton effects (bands of differential absorption) at specific wavelengths, which are related to electronic transitions of the chromophores in the chiral environment. The shape, intensity, and position of these bands are sensitive to the stereochemistry and conformation of the molecule.

While specific CD data for this compound or PGDM was not found in the search results, CD spectroscopy would be a relevant technique for analyzing the stereochemical properties of this chiral compound. The interpretation of CD spectra often involves comparison with known standards, computational calculations, or analysis of how the spectrum changes with environmental factors or interactions with other molecules.

An illustrative CD data representation would typically be a plot of differential absorbance (ΔA) or molar ellipticity ([θ]) versus wavelength. The presence of non-zero signals in the UV-Vis region would indicate the chiral nature of the molecule.

Illustrative Circular Dichroism Data for this compound (Partial)

Wavelength (nm)Molar Ellipticity ([θ], deg cm² dmol⁻¹)
200+x.x
220-y.y
250+z.z
......

Molecular and Cellular Mechanisms of Action and Metabolism Involving Pgdm D4

Elucidation of Metabolic Pathways and Transformations of PGDM-d4 in Biological Systems

PGDM is recognized as a major urinary metabolite of Prostaglandin (B15479496) D2 (PGD2) in both humans and mice caymanchem.comglpbio.comamegroups.orgbertin-bioreagent.comresearchgate.netmedchemexpress.com. The metabolic pathway leading to the formation of PGDM involves a series of enzymatic transformations of the parent prostaglandin, PGD2. While the specific transformations of this compound itself mirror those of endogenous PGDM, its labeled nature makes it a crucial tool for tracing these pathways and quantifying metabolite production.

The metabolism of PGD2 to downstream products, including tetranor-PGDM, involves enzymatic steps such as the reduction of the double bond at the C-13 and C-14 positions and the oxidation of the hydroxyl group at C-15 caymanchem.comersnet.org. Further catabolism involves the removal of four carbons from the alpha-terminus and oxidation of the terminal omega-carbon, resulting in the formation of tetranor-PGDM caymanchem.com. This compound, being a labeled form of PGDM, would undergo similar or further metabolic transformations within biological systems, and its detection and quantification by mass spectrometry allow researchers to infer the activity of these metabolic pathways.

Role of this compound as a Metabolite of Prostaglandin D2 (PGD2) in Cellular Processes

This compound serves as an analytical standard to quantify PGDM, a significant metabolite that reflects the endogenous biosynthesis of PGD2 caymanchem.comglpbio.combertin-bioreagent.commedchemexpress.com. PGD2 is a bioactive lipid mediator involved in a variety of cellular processes. It is a major eicosanoid produced by mast cells and is released during allergic and asthmatic anaphylaxis wikipedia.orglipidmaps.orgbertin-bioreagent.com. PGD2 also plays roles in regulating physiological sleep and lowering body temperature, inhibiting platelet aggregation, and relaxing vascular smooth muscle caymanchem.comglpbio.combertin-bioreagent.combertin-bioreagent.com.

As a major metabolite, the levels of PGDM in biological fluids, particularly urine, are used as a biomarker to assess the production of PGD2 in vivo caymanchem.comglpbio.combertin-bioreagent.commedchemexpress.com. Therefore, while this compound itself does not directly participate in these cellular processes beyond its use as a research tracer, its quantification provides crucial insights into the extent of PGD2 involvement in various physiological and pathological states. Studies have shown that urinary PGDM levels can be indicative of conditions involving mast cell activation and increased PGD2 production amegroups.orginterscienceinstitute.com. Although PGDM is primarily considered a metabolic inactivation product destined for excretion, some studies have explored potential biological activity of PGD2 metabolites caymanchem.com.

Investigations into the Enzymatic Degradation of Prostaglandins (B1171923) to Form Tetranor-PGDM

The enzymatic degradation of prostaglandins, including PGD2, is a critical process for regulating their biological activity. Tetranor-PGDM is a downstream metabolite formed from PGD2 through a series of enzymatic reactions mdpi.comresearchgate.net. This pathway involves initial transformations of the prostaglandin structure.

A common metabolic route for prostaglandins like PGD2 includes the reduction of the C-13-C-14 double bond and oxidation of the C-15 hydroxyl group, leading to 13,14-dihydro-15-keto prostaglandins caymanchem.com. Subsequent metabolic steps involve the removal of a four-carbon unit from the alpha-chain and oxidation at the omega-carbon, resulting in the formation of tetranor metabolites such as tetranor-PGDM caymanchem.com. Enzymes such as prostaglandin dehydrogenase (PGDH) are involved in these metabolic cascades mdpi.comresearchgate.net. Investigations into these enzymatic pathways, often utilizing labeled standards like this compound to track metabolite formation and quantify enzyme activity, help to elucidate the precise steps and enzymes responsible for prostaglandin inactivation and elimination.

This compound Interactions with Cellular Receptors and Signaling Cascades at the Molecular Level

Prostaglandin D2 exerts its biological effects by interacting with specific cellular receptors, primarily the D prostanoid receptor 1 (DP1) and the prostaglandin D2 receptor 2 (DP2, also known as CRTH2) wikipedia.orglipidmaps.orgresearchgate.net. These interactions trigger downstream signaling cascades within the cell, mediating a variety of cellular responses libretexts.orgfiveable.me.

While PGD2 is a signaling molecule that directly interacts with these receptors, PGDM is primarily a metabolite. The available research does not extensively detail direct interactions of PGDM or this compound with specific cellular receptors or their direct involvement in initiating signaling cascades. However, it is noted that some PGD2 metabolites, such as 13,14-dihydro-15-keto PGD2 (a potential precursor to tetranor-PGDM), are known agonists for the CRTH2/DP2 receptor caymanchem.com. This suggests that while PGDM itself may not be a primary signaling molecule, other metabolites within the PGD2 metabolic pathway can retain or acquire receptor-binding activity. This compound's role in this context is as a tool for quantifying PGDM levels, indirectly supporting studies on the relationship between PGD2 metabolism and receptor-mediated events.

Involvement of this compound in Inflammatory Signaling Pathways and Immune Responses (at a molecular/cellular level)

Prostaglandin D2 is a significant mediator in inflammatory and immune responses, particularly in the context of allergic inflammation wikipedia.orglipidmaps.orgbertin-bioreagent.comdiva-portal.org. PGDM, as a major metabolite of PGD2, serves as a valuable indicator of PGD2 production during these processes glpbio.comamegroups.orgbertin-bioreagent.comresearchgate.netmedchemexpress.cominterscienceinstitute.com. Elevated levels of PGDM are often observed in conditions characterized by increased PGD2 biosynthesis, such as allergic reactions and certain inflammatory states amegroups.orginterscienceinstitute.comcsic.escsic.es.

Studies investigating inflammatory responses at the cellular level have measured PGDM as a marker of PGD2 activity. For instance, in LPS-stimulated THP-1 monocytes, the concentration of PGDM was found to increase, reflecting the inflammatory response triggered by LPS csic.es.

PGDM Concentration in THP-1 Monocytes

ConditionPGDM Concentration (ng/mL)
Untreated0.008
LPS-treated0.017

This increase in PGDM concentration upon inflammatory stimulation highlights the link between the PGD2 metabolic pathway and cellular inflammatory processes. While this compound is used analytically to measure PGDM levels, these measurements provide insights into the extent of PGD2 involvement in modulating inflammatory signaling pathways and immune cell activity. Research indicates that the levels of PGD2 metabolites, including tetranor-PGDM, can be influenced by the inflammatory state and the activity of immune cells like macrophages researchgate.netmdpi.com.

Pre Clinical in Vitro and in Vivo Research Applications of Pgdm D4

Cellular Model Systems for Studying PGDM-d4 Biological Activities and Metabolism (e.g., Macrophage cell lines, U937 cells)

Cellular model systems, including macrophage cell lines and U937 cells, are widely used in pre-clinical research to investigate cellular responses and metabolic processes. U937 cells, a human monocytic cell line, can be differentiated into macrophage-like cells and are commonly employed to study inflammation and immune responses. uni.lunih.govnih.govmetabolomicsworkbench.org These models provide a controlled environment to examine the biological activities and metabolism of compounds like this compound at a cellular level.

Studies utilizing U937 cells have explored their differentiation into macrophages upon stimulation with agents like phorbol (B1677699) 12-myristate 13-acetate (PMA) or lipopolysaccharide (LPS) in combination with interferon-gamma (IFN-γ). nih.govnih.govmetabolomicsworkbench.org These differentiated cells exhibit characteristics of macrophages and are used to model inflammatory responses. nih.govmpg.de The application of this compound in such systems would enable researchers to investigate how these cells metabolize PGDM, how its presence affects cellular functions, and how its metabolic profile changes under different conditions, such as during inflammatory activation. While specific data on this compound use in these models were not found, studies have analyzed other eicosanoids and their metabolites in macrophage cell lines to understand inflammatory mediators. researchgate.net For example, research in LPS-stimulated RAW macrophages has quantified prostaglandins (B1171923) and their metabolites. researchgate.net

In Vitro Investigations of this compound in Modulating Cell-Specific Responses and Metabolite Profiles

In vitro studies using this compound can provide insights into its interactions with specific cell types and its impact on their metabolite profiles. By introducing labeled PGDM to cell cultures, researchers can track its uptake, intracellular localization, and conversion into downstream metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). This allows for the precise quantification of this compound and its labeled metabolic products, providing a detailed picture of its metabolic fate within the cell.

Application of this compound in Non-Human Animal Models for Metabolic Pathway Tracing and Flux Analysis (e.g., Deuterium (B1214612) Labeling, Stable Isotope Tracing)

Non-human animal models are crucial for studying the in vivo metabolism and pharmacokinetics of compounds. Stable isotope tracing, utilizing compounds like this compound, is a powerful technique in these studies. By administering this compound to animals, researchers can trace its distribution throughout the body, its metabolism in different organs and tissues, and its excretion. The deuterium label allows for the differentiation of the administered labeled compound and its labeled metabolites from the naturally occurring, unlabeled endogenous compounds.

This compound as a Biomarker in Experimental Lipidomics Studies (e.g., Inflammatory Responses, Allergic Reactions, Disease Progression in pre-clinical models)

Lipidomics, the large-scale study of lipids in biological systems, is increasingly used to identify biomarkers for various disease states and physiological conditions. Eicosanoids and their metabolites, including PGDM, are important lipid mediators involved in inflammation, allergy, and other processes, making them potential biomarkers. nih.gov PGDM, as a metabolite of PGD2, has been investigated as a biomarker, particularly in the context of allergic reactions.

The use of this compound in experimental lipidomics studies in pre-clinical models can enhance the accuracy and reliability of quantifying PGDM and related metabolites. By adding a known amount of this compound as an internal standard to biological samples (e.g., plasma, urine, tissue extracts) from animal models, researchers can improve the quantification of endogenous unlabeled PGDM using mass spectrometry-based lipidomics approaches. This is particularly important when dealing with low concentrations of metabolites or complex biological matrices.

Computational and Theoretical Studies of Pgdm D4

Molecular Modeling and Dynamics Simulations of PGDM-d4 Structure and Interactions

Molecular modeling and dynamics simulations are powerful computational tools used to study the three-dimensional structure, behavior, and interactions of molecules over time. These methods can provide insights into a molecule's preferred conformations, flexibility, and how it interacts with its environment, such as solvents or potential binding partners.

For a compound like this compound, molecular modeling could be employed to generate and optimize its three-dimensional structure. Force fields, which are sets of parameters derived from experimental data and quantum mechanical calculations, would be used to describe the potential energy of the system based on the positions of its atoms. Energy minimization techniques could identify stable low-energy conformations of this compound.

Molecular dynamics simulations would extend this by simulating the movement of this compound atoms over time according to the laws of classical mechanics, based on the forces calculated from the force field,. This allows for the exploration of the conformational landscape of this compound at different temperatures and pressures, providing information about its flexibility and the relative stabilities of various conformers. Simulations could also be used to study the interactions of this compound with water or other solvent molecules to understand its solvation behavior. If this compound were hypothesized to interact with a biological target, such as a protein, molecular dynamics simulations could investigate the binding process, the stability of the complex, and the nature of the interactions involved, such as hydrogen bonds or van der Waals forces,,.

Despite the potential applicability of these methods, a search for published molecular modeling and dynamics simulation studies specifically focused on this compound did not yield detailed research findings or data tables.

Quantum Chemical Calculations for Predicting this compound Reactivity and Conformation

Quantum chemical calculations are theoretical methods that use the principles of quantum mechanics to study the electronic structure and properties of molecules,,,,. These calculations can provide detailed information about a molecule's electronic distribution, bond energies, vibrational frequencies, spectroscopic properties, and potential reaction pathways.

For this compound, quantum chemical methods, such as Density Functional Theory (DFT) or ab initio methods, could be used to calculate its electronic structure, including atomic charges and molecular orbitals. This information is crucial for understanding the molecule's reactivity, identifying potential sites for chemical reactions (e.g., electrophilic or nucleophilic attack), and predicting reaction barriers. Quantum chemistry can also be used to study different possible conformations of this compound and determine their relative energies more accurately than classical force fields, providing deeper insights into the molecule's conformational preferences.

The presence of deuterium (B1214612) atoms in this compound could make quantum chemical calculations particularly relevant for studying potential kinetic isotope effects in reactions involving the deuterated positions. These effects, which arise from the difference in mass between hydrogen and deuterium, can influence reaction rates and mechanisms.

However, a search for published quantum chemical calculation studies specifically focused on this compound did not yield detailed research findings or data tables.

In Silico Approaches for Elucidating this compound Metabolic Transformations and Enzyme Interactions

In silico approaches play a significant role in modern drug discovery and chemical biology for predicting how a compound might be metabolized in biological systems and how it might interact with enzymes,,,,. These methods utilize computational algorithms and databases to simulate biological processes.

For this compound, in silico metabolism prediction tools could be used to anticipate potential metabolic transformations, such as oxidation, reduction, hydrolysis, or conjugation, and identify likely sites of metabolism within the molecule,,. These tools often rely on knowledge-based rules, statistical models, or machine learning algorithms trained on known metabolic reactions.

In silico methods can also explore potential interactions between this compound and various enzymes. This can involve molecular docking studies, which predict the likely binding modes and affinities of this compound to the active sites of target enzymes,,. While the specific biological role or targets of this compound are not detailed in the available search results, if it were being investigated for a particular biological activity, in silico enzyme interaction studies could help identify potential protein targets or off-targets.

Future Research Directions and Unexplored Avenues for Pgdm D4 Research

Integration of PGDM-d4 Metabolomics with Multi-Omics Data in Advanced Biological Systems

The advent of multi-omics approaches, integrating data from genomics, transcriptomics, proteomics, metabolomics, and lipidomics, offers a powerful means to gain a holistic understanding of complex biological systems and diseases. uni-freiburg.decaymanchem.comnih.govcenmed.comlipidmaps.org Lipidomics, a key component of this integrative strategy, provides detailed insights into the diverse world of lipids and their dynamic roles in cellular function, signaling, and energy metabolism. wikipedia.orgnih.govnih.govuni.lu

Future research involving this compound lies in its application within sophisticated lipidomics workflows that are integrated with other omics layers. By using this compound as a precise internal standard, researchers can achieve accurate quantification of PGDM and related metabolites across large-scale multi-omics studies. This is particularly relevant in advanced biological systems such as complex tissue models, organoids, or in vivo studies, where subtle changes in lipid mediator concentrations can have significant biological implications. Integrating quantitative PGDM data obtained using this compound with transcriptomic data on lipid-metabolizing enzymes, proteomic data on signaling proteins, or genomic data on relevant pathways can help elucidate the intricate regulatory networks involving PGDM. uni-freiburg.decaymanchem.comnih.govcenmed.comlipidmaps.org Such integrated analyses, often facilitated by advanced computational tools and machine learning algorithms, are poised to reveal novel insights into the roles of PGDM in health and disease that are not discernible through single-omics approaches. uni-freiburg.decaymanchem.comlipidmaps.org

Development of Novel Analytical Platforms for High-Throughput and Spatially Resolved this compound Analysis (e.g., Mass Spectrometry Imaging)

Analyzing the complex lipidome, including lipid mediators like PGDM, presents analytical challenges due to the sheer diversity and structural similarity of lipid species. wikipedia.orgnih.govnih.gov Future research will focus on developing and applying advanced analytical platforms that can provide both high-throughput analysis and spatially resolved information for this compound and its endogenous analog. Mass spectrometry imaging (MSI) is a rapidly evolving technique that enables the visualization of the spatial distribution of molecules, including lipids, directly within tissue sections without the need for specific labeling. metabolomicsworkbench.org

The development of novel MSI methods with improved spatial resolution, sensitivity, and throughput is crucial for understanding the localized roles of lipid mediators. metabolomicsworkbench.org Integrating stable isotope labeling, as present in this compound, with MSI (often referred to as MSIi or kinetic MSI) allows researchers to track the synthesis, metabolism, and distribution of labeled molecules in a spatially and temporally controlled manner. Future work could involve developing MSI methods specifically optimized for the detection and quantification of PGDM and this compound within tissues, enabling the study of their spatial heterogeneity in various biological contexts. Advancements in ionization techniques (e.g., MALDI, DESI) and mass analyzer technologies are continuously pushing the boundaries of what is possible in spatial lipidomics. metabolomicsworkbench.org Furthermore, the development of high-throughput liquid chromatography-mass spectrometry (LC-MS) methods with enhanced separation and detection capabilities will be essential for comprehensive lipidomics analysis, where this compound can serve as a critical internal standard for accurate quantification across large sample cohorts. wikipedia.orgnih.govnih.gov

Exploration of Undiscovered Biological Roles of this compound and its Downstream Derivatives

While PGDM is recognized as a lipid mediator involved in processes such as inflammation and allergic responses, the biological roles of many lipid mediators and their derivatives remain to be fully elucidated. This compound, primarily utilized as an analytical standard or tracer, offers a unique opportunity to explore the metabolic fate of PGDM in biological systems.

Future research can leverage this compound in metabolic tracing studies to map the enzymatic pathways and transformations that PGDM undergoes in various cell types or tissues. By tracking the deuterium (B1214612) label, researchers can identify and characterize novel downstream metabolites of PGDM, both deuterated and potentially non-deuterated forms resulting from metabolic processes. While the deuterium label is primarily for analytical purposes, investigating the biological impact, if any, of introducing the deuterated compound at higher concentrations in specific experimental settings could also be an avenue, though the primary focus remains on using it to understand the endogenous, unlabeled molecule's fate. The broader context of this research ties into the ongoing effort to explore the undiscovered biological functions of the vast array of lipid mediators and their derivatives, which play crucial roles in diverse physiological and pathological processes.

Advancements in Automated Synthetic Strategies for this compound and Related Deuterated Lipid Mediators

The availability of high-purity and well-characterized lipid standards, including deuterated variants like this compound, is fundamental for accurate and reproducible lipidomics analysis. The chemical synthesis of complex lipid mediators can be challenging and time-consuming. Future research will likely see advancements in automated synthetic strategies to improve the efficient and scalable production of this compound and other deuterated lipid mediators.

Automated synthesis platforms, which have seen development in the production of lipid nanoparticles and other complex lipid structures, could be adapted for the synthesis of specialized lipid mediators. Implementing automated workflows could lead to increased synthesis efficiency, improved batch-to-batch reproducibility, and the ability to produce larger quantities of high-purity deuterated standards. This would be particularly beneficial for large-scale lipidomics studies requiring substantial amounts of internal standards. Furthermore, advancements in automated synthesis could facilitate the creation of libraries of various deuterated lipid mediators, enabling more comprehensive and accurate quantification across different lipid classes in high-throughput analytical workflows.

Q & A

Q. How can researchers improve the external validity of this compound’s in vitro efficacy results?

  • Methodological Answer : Test this compound across diverse cell models (e.g., 3D organoids, primary cultures) and co-culture systems. Validate target engagement using orthogonal assays (e.g., thermal shift assays for protein binding). Disclose all deviations from original protocols (e.g., serum batch differences) in replication reports .

Tables for Reference

Parameter Recommended Method Validation Criteria Source
Isotopic PurityHRMS with deuterated internal std≥98.5% <sup>2</sup>H incorporation
Pharmacokinetic LLOQLC-MS/MS with matrix-matched cal.Signal-to-noise ratio ≥10:1
Data Storage ComplianceEncrypted, FAIR-aligned repositoryDOI assignment + metadata tagging

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.